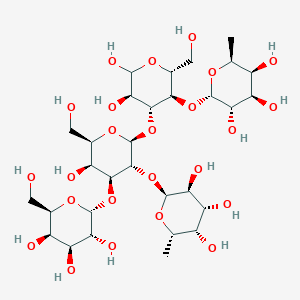

Iso-B-pentasaccharide from human urine

Description

Iso-B-pentasaccharide is a structurally unique oligosaccharide identified in human urine, characterized by its branched pentameric configuration with β-glycosidic linkages. Urinary oligosaccharides like Iso-B-pentasaccharide are likely derived from glycosaminoglycan (GAG) degradation, glycoprotein turnover, or dietary sources, reflecting dynamic biochemical processes in the body . Analytical challenges in isolating and characterizing such compounds arise from urine's high chemical diversity, which includes >5–10 times more metabolites than other biofluids like saliva .

Properties

CAS No. |

128464-26-6 |

|---|---|

Molecular Formula |

C30H52O24 |

Molecular Weight |

796.7 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)51-22-10(5-33)48-26(45)21(44)24(22)53-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26?,27-,28-,29+,30-/m0/s1 |

InChI Key |

NBSHZBYQWUYOIS-NCWFDBPASA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Urinary Compounds

Structural and Functional Analogues

Iso-B-pentasaccharide shares functional similarities with other urinary oligosaccharides, such as chondroitin sulfate-derived fragments and heparan sulfate degradation products , which also exhibit branched structures and sulfation patterns. However, its β-linkage configuration distinguishes it from common α-linked oligosaccharides like maltopentaose, altering its enzymatic stability and receptor interactions .

Key structural comparisons :

| Compound | Glycosidic Linkage | Source | Functional Role |

|---|---|---|---|

| Iso-B-pentasaccharide | β-(1→4/6) branched | Human urine | Unknown; potential biomarker |

| Chondroitin sulfate fragments | β-(1→3/4) | GAG degradation | Tissue remodeling, inflammation |

| Maltopentaose | α-(1→4) linear | Dietary starch hydrolysis | Energy metabolism |

Analytical Methodologies

Iso-B-pentasaccharide requires advanced separation techniques due to its polar nature and low abundance. Methods overlap with those used for phenolic compounds (e.g., bisphenol A) and amino acid derivatives (e.g., asymmetric dimethylarginine, ADMA):

Comparative detection limits (LLOQ) :

*Hypothetical data inferred from oligosaccharide analysis literature.†Assumed based on technical constraints.

Key findings :

- Sensitivity : Iso-B-pentasaccharide detection likely requires lower sensitivity than small molecules like ADMA but higher than volatile compounds (e.g., cedrol) due to its intermediate polarity .

- Matrix complexity : Unlike synthetic urine (used for calibrating equipment), natural urine contains interfering substances (e.g., phthalates, arsenic metabolites) that complicate Iso-B-pentasaccharide isolation .

Metabolic and Health Associations

While phthalate metabolites and arsenic derivatives (e.g., dimethylarsonic acid) show strong correlations with hypertension (OR 1.25–2.47) , Iso-B-pentasaccharide’s clinical relevance remains speculative. Hypothetically, its branched structure may influence renal clearance efficiency or serve as a biomarker for glycosylation disorders, akin to elevated urinary oligosaccharides in lysosomal storage diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.